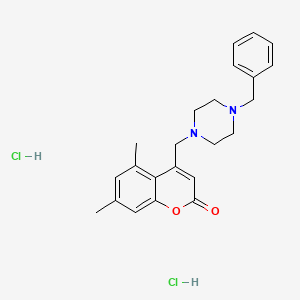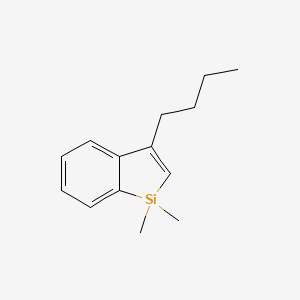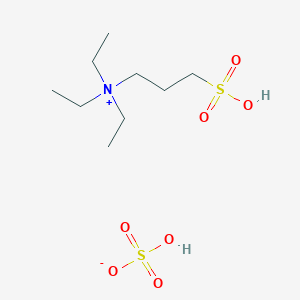
C12H19IN4O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H19IN4O2 is a chemical of interest in various scientific fields. This compound is characterized by its unique structure, which includes iodine, nitrogen, and oxygen atoms. It is used in a variety of applications, ranging from chemical research to potential medical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H19IN4O2 typically involves multiple steps, including the introduction of iodine into the molecular structure. Common synthetic routes may involve the use of halogenation reactions, where iodine is introduced to a precursor molecule under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver nitrate to facilitate the halogenation process.
Industrial Production Methods
Industrial production of This compound may involve large-scale halogenation processes, where the precursor molecules are treated with iodine in the presence of catalysts. The reaction is carried out in industrial reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C12H19IN4O2: undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually performed in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions). The reaction conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce an oxidized derivative of This compound , while reduction may yield a reduced form of the compound.
Scientific Research Applications
C12H19IN4O2: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of C12H19IN4O2 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C12H19IN4O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C12H19NO2: A compound with a similar carbon and hydrogen framework but different functional groups.
C12H19N4O2: A compound with a similar nitrogen and oxygen content but lacking iodine.
This compound .
Properties
Molecular Formula |
C12H19IN4O2 |
|---|---|
Molecular Weight |
378.21 g/mol |
IUPAC Name |
trimethyl-[2-[[6-[(E)-oxidoiminomethyl]pyridine-3-carbonyl]amino]ethyl]azanium;hydroiodide |
InChI |
InChI=1S/C12H18N4O2.HI/c1-16(2,3)7-6-13-12(17)10-4-5-11(9-15-18)14-8-10;/h4-5,8-9H,6-7H2,1-3H3,(H-,13,14,17,18);1H |
InChI Key |
NMZKZUAWDAJEDI-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)/C=N/[O-].I |
Canonical SMILES |
C[N+](C)(C)CCNC(=O)C1=CN=C(C=C1)C=N[O-].I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


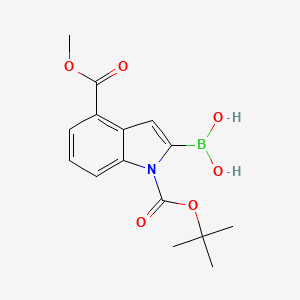
![(6S)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12632439.png)

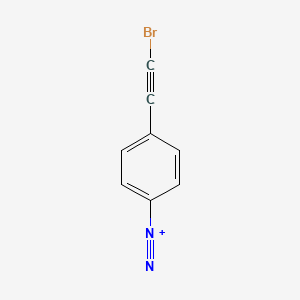
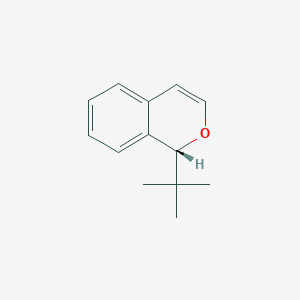
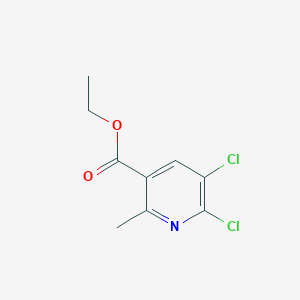
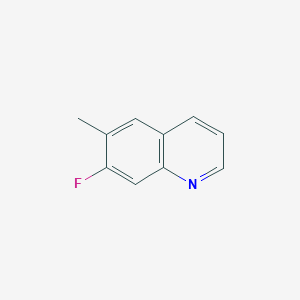


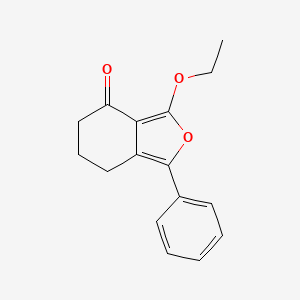
![Methyl 8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632490.png)
